molecular formula C21H19N3O4 B416398 2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 332150-54-6

2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No. B416398
CAS RN: 332150-54-6
M. Wt: 377.4g/mol
InChI Key: RKWDUZHTHYUSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of phthalimide . It has been studied for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of Alzheimer’s disease .


Synthesis Analysis

The compound is synthesized via the Gabriel protocol, followed by an amidation reaction using various benzoic acid derivatives .


Chemical Reactions Analysis

The compound has been evaluated for its acetylcholinesterase inhibitory activity. Electron withdrawing groups (Cl, F) at position 3 and an electron donating group (methoxy) at position 4 of the phenyl ring enhanced the acetylcholinesterase inhibitory activity .

Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives, including “2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione”, have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds have also been explored for their potential use as herbicides . Their unique chemical structure and reactivity make them suitable for this application.

Colorants and Dyes

Isoindoline-1,3-dione derivatives are used in the synthesis of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.

Polymer Additives

These compounds have potential applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.

Organic Synthesis

Isoindoline-1,3-dione derivatives are used in organic synthesis . They can participate in various chemical reactions, making them valuable tools in the synthesis of complex organic molecules.

Photochromic Materials

These compounds have potential applications in the development of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-dione derivatives could play a key role in these transformations.

Dopamine Receptor Modulation

Some isoindoline-1,3-dione derivatives have shown potential in modulating the dopamine receptor D2 . This suggests potential applications as antipsychotic agents .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by some isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of Alzheimer’s disease .

Mechanism of Action

The compound acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine, a neurotransmitter. This can enhance the duration of action of acetylcholine in the synaptic cleft and improve the dementia associated with Alzheimer’s disease .

Future Directions

The compound and its derivatives could be potential leads for the discovery of novel anti-Alzheimer agents in the future .

properties

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-18(14-24-20(27)16-8-4-5-9-17(16)21(24)28)22-10-12-23(13-11-22)19(26)15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWDUZHTHYUSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.